Methyl 3-O-(a-D-mannopyranosyl)-a-D-mannopyranoside Methyl 3-O-(a-D-mannopyranosyl)-a-D-mannopyranoside
Brand Name: Vulcanchem
CAS No.: 72028-62-7
VCID: VC0013713
InChI: InChI=1S/C13H24O11/c1-21-12-10(20)11(7(17)5(3-15)22-12)24-13-9(19)8(18)6(16)4(2-14)23-13/h4-20H,2-3H2,1H3/t4-,5-,6-,7-,8+,9+,10+,11+,12+,13-/m1/s1
SMILES: COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O
Molecular Formula: C13H24O11
Molecular Weight: 356.32 g/mol

Methyl 3-O-(a-D-mannopyranosyl)-a-D-mannopyranoside

CAS No.: 72028-62-7

VCID: VC0013713

Molecular Formula: C13H24O11

Molecular Weight: 356.32 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-O-(a-D-mannopyranosyl)-a-D-mannopyranoside - 72028-62-7

Description

Methyl 3-O-(α-D-mannopyranosyl)-α-D-mannopyranoside is a chemical compound used in biomedicine . It has the empirical formula C13H24O11 and a molar mass of 356.32 g/mol .

Methyl α-D-mannopyranoside, a related compound, acts as a competitor inhibitor of mannose binding in Escherichia coli . It is also utilized as a pharmaceutical raw material, health care product, intermediate, and in animal pharmaceuticals . This compound has been employed in synthesizing tri- and tetrahydroxylated seven-membered iminosugars, contributing to research for a stable noeuromycin analog with a D-manno configuration and investigating the primary mannose-binding site of pradimicin A . Chemically, it is defined as a methyl mannoside with an alpha-configuration at the anomeric center . Synonyms for Methyl α-D-mannopyranoside include Methyl α-D-mannoside and α-methyl d-mannoside .

Another similar compound, 3-O-alpha-D-mannopyranosyl-D-mannopyranose, is believed to be the major antigenic determinant in the cell wall of yeast and acts as an inhibitor of fibril lectins from enterobacteria .

CAS No. 72028-62-7
Product Name Methyl 3-O-(a-D-mannopyranosyl)-a-D-mannopyranoside
Molecular Formula C13H24O11
Molecular Weight 356.32 g/mol
IUPAC Name (2R,3S,4S,5S,6R)-2-[(2R,3R,4S,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C13H24O11/c1-21-12-10(20)11(7(17)5(3-15)22-12)24-13-9(19)8(18)6(16)4(2-14)23-13/h4-20H,2-3H2,1H3/t4-,5-,6-,7-,8+,9+,10+,11+,12+,13-/m1/s1
Standard InChIKey WOKXHOIRHHAHDA-ZEEOCKJESA-N
SMILES COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O
Canonical SMILES COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O
Synonyms M 3-O-MM
man(alpha1-3)man(alpha1)-OMe
methyl 3-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside
methyl 3-O-mannopyranosylmannopyranoside
PubChem Compound 3080923
Last Modified Apr 15 2024

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